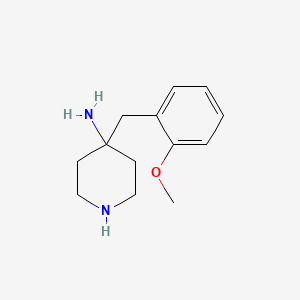
4-(2-Methoxybenzyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Methoxybenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is used for research and development .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” includes a piperidine ring substituted with a methoxybenzyl group .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis of Natural Products and Complex Molecules
A key application of 4-(2-Methoxybenzyl)piperidin-4-amine is in the synthesis of natural products and complex molecules. For instance, it has been utilized in the total synthesis of the naturally occurring piperidine alkaloid (−)-pinidinone. This synthesis involves a diastereoselective intramolecular methoxyaminocarbonylation of N-benzyl protected alkenyl amine, demonstrating the utility of this compound in facilitating complex cyclization reactions and introducing functional groups essential for biological activity (Csatayová et al., 2010).
Pharmacological Research
In pharmacological research, modifications of this compound have been explored to synthesize new compounds with potential bioactivity. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, highlighting its role as a precursor in the development of new therapeutic agents (Bektaş et al., 2007).
Mechanistic Studies in Organic Chemistry
This compound is also pivotal in mechanistic studies within organic chemistry. For instance, it has been involved in studies examining the nucleophilic substitution reactions of aryl(thiomethyl)carbene complexes, providing insights into the kinetics and mechanisms of these reactions. Such studies are crucial for understanding reaction pathways and optimizing conditions for synthetic applications (Bernasconi and Bhattacharya, 2003).
Materials Science and Photocatalysis
Furthermore, this compound finds applications in materials science and photocatalysis. For example, its derivatives have been used in porphycene-mediated photooxidation reactions under visible light, underscoring its utility in photocatalytic processes and the synthesis of photoactive materials (Berlicka and König, 2010).
Safety and Hazards
将来の方向性
Piperidine derivatives, including “4-(2-Methoxybenzyl)piperidin-4-amine”, continue to be an area of active research, particularly in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-12-5-3-2-4-11(12)10-13(14)6-8-15-9-7-13/h2-5,15H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCLKFZJSKIHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCNCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
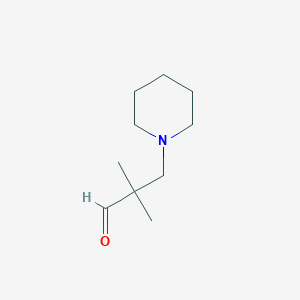

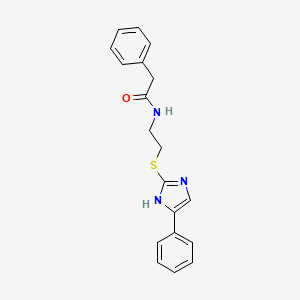
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
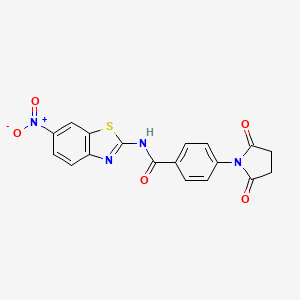
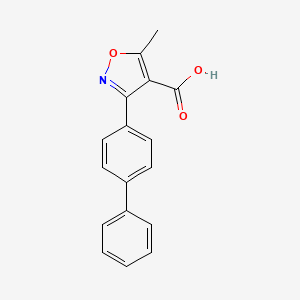
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
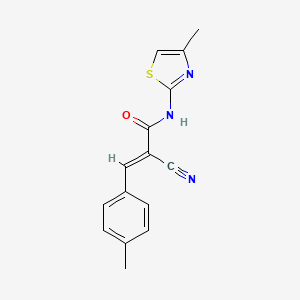
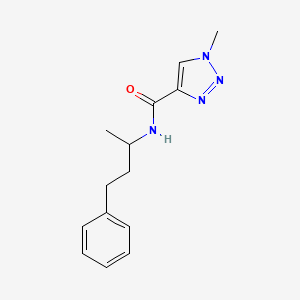
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)

![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)
